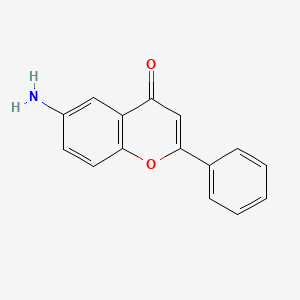

6-Aminoflavone

描述

Overview of Flavonoid Structures and Biological Relevance

Flavonoids are a diverse and widespread group of natural polyphenolic compounds found in plants, including fruits, vegetables, grains, bark, roots, stems, and flowers. foodengprog.orgmdpi.comnih.govcambridge.org Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which comprises two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). foodengprog.orgpreprints.org Variations in the structure of the C ring, such as the degree of oxidation and substitution patterns, lead to the classification of flavonoids into several subclasses, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.commdpi.com

The biological activities of flavonoids are intrinsically linked to their chemical structure, including the number and arrangement of hydroxyl groups and other substituents. foodengprog.orgnih.govresearchgate.net These compounds are known to exhibit a wide array of health-promoting effects, such as antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. foodengprog.orgmdpi.comnih.govcambridge.org Their antioxidant capacity, in particular, has been a subject of extensive research, attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov In plants, flavonoids play crucial roles in pigmentation, attracting pollinators, and protecting against oxidative stress and microbial infections. foodengprog.orgcambridge.org

Classification and Significance of Aminoflavonoids in Medicinal Chemistry

Aminoflavonoids are a specific class of flavonoid derivatives where one or more amino groups (-NH2) are attached to the core flavone (B191248) structure. preprints.org These synthetic derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. nih.govnih.gov The introduction of an amino group can enhance the pharmacological properties of the flavonoid scaffold, including its solubility and drug-like characteristics. mdpi.com

The position of the amino group on the flavonoid rings is a critical determinant of biological activity. preprints.org For instance, research has shown that aminoflavones substituted at various positions exhibit distinct bioactivities. 5-aminoflavone derivatives have demonstrated potent and selective antitumor activity against certain breast cancer cell lines. nih.gov Similarly, 3-aminoflavones and 2'-aminoflavones have shown considerable cytotoxicity against various cancer cells. preprints.org The nitrogen atom in the amino group can significantly influence the molecule's activity through its basicity, lipophilicity, and ability to form hydrogen bonds. mdpi.com This has led to the synthesis and evaluation of numerous aminoflavone derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov

Historical Context of 6-Aminoflavone Research

The investigation into aminoflavones, including this compound, is part of a broader effort to discover novel therapeutic agents. While flavonoids have been consumed by humans for millennia, the targeted synthesis and biological evaluation of their amino derivatives are more recent endeavors. nih.gov Research into aminoflavones as anticancer agents has revealed that their cytotoxicity can be highly selective. For example, some aminoflavones require metabolic activation by cytochrome P450 enzymes, such as CYP1A1, to exert their effects. aacrjournals.orgaacrjournals.org This selective activation in tumor cells that express these enzymes forms the basis of their targeted toxicity. aacrjournals.org

Specifically, this compound has been a focal point of research for its potential as an anticancer and neuroprotective agent. jst.go.jpnih.gov Studies have explored its synthesis through various methods, including the acetylation and subsequent condensation of paracetamol with benzaldehyde (B42025) to form a chalcone (B49325), followed by cyclization and hydrolysis. jst.go.jp Researchers have also synthesized a variety of N-substituted derivatives of this compound to enhance its biological activity. jchps.comnih.gov These investigations have explored its role in inhibiting cancer cell proliferation, inducing apoptosis, and modulating inflammatory pathways. jst.go.jpnih.govresearchgate.net Furthermore, this compound has been studied for its potential to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein and as a potential agent in the treatment of respiratory diseases and neurodegenerative disorders. mdpi.comnih.govresearchgate.netpharmaexcipients.comkmu.edu.pk

Research Findings on this compound and its Derivatives

Synthesis and Cytotoxicity

Various synthetic strategies have been employed to create this compound and its derivatives. One common method involves the synthesis from paracetamol, which is first acetylated and then condensed with benzaldehyde to yield a chalcone. This intermediate undergoes iodine-catalyzed cyclization to form 6-acetamidoflavone, which is then hydrolyzed to produce this compound. jst.go.jp Another significant synthetic approach is the Buchwald-Hartwig cross-coupling reaction, which has been used to synthesize a series of N-substituted 6-aminoflavones in high yields. jchps.com

The cytotoxic potential of this compound and its analogs has been evaluated against several cancer cell lines. Studies have shown that this compound exhibits cytotoxic activity. jst.go.jp Furthermore, the introduction of different substituents on the 6-amino group or the flavonoid core can significantly modulate this activity. For instance, novel thiazolidinone analogs of this compound have demonstrated improved cytotoxicity. jst.go.jp Similarly, N-benzyl derivatives of this compound have been synthesized and evaluated, with some compounds showing potent anticancer activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. nih.govx-mol.net The anticancer mechanism of some of these derivatives has been linked to the inhibition of topoisomerase II. nih.gov

Table 1: Cytotoxicity of selected this compound Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 | IC50 = 9.35 µM | mdpi.com |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 | IC50 = 9.58 µM | mdpi.com |

| This compound | S. aureus | MIC = 2 µg/mL | tandfonline.com |

| 6-(4-fluorobenzylamino)-2-phenyl-4H-chromen-4-one | S. aureus | MIC = 2 µg/mL | tandfonline.com |

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | S. aureus | MIC = 2 µg/mL | tandfonline.com |

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the potential of this compound as an anti-inflammatory and neuroprotective agent. It has been shown to activate the Nrf2 pathway and inhibit the phospho-JNK/TNF-α signaling pathway, which are implicated in neuroinflammation and amyloid burden in models of aging and neurodegenerative diseases. nih.gov Research suggests that this compound can mitigate oxidative stress, neural synapse dysfunction, and memory impairment in animal models. nih.gov Another study investigated its potential in attenuating cisplatin-induced neurotoxicity, suggesting its role in inhibiting p-JNK signaling. kmu.edu.pk

P-glycoprotein Inhibition and Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump. researchgate.netnih.govnih.gov Flavonoids have emerged as potential P-gp inhibitors. nih.gov this compound has been investigated as a potential agent to overcome MDR. Studies have explored its use in combination with chemotherapeutic drugs like doxorubicin (B1662922) in triple-negative breast cancer models. researchgate.netpharmaexcipients.com The strategy involves co-delivering this compound, a hypoxia-inducible factor (HIF) inhibitor, with the primary drug to enhance its efficacy in resistant cancer cells. pharmaexcipients.com

Structure

3D Structure

属性

IUPAC Name |

6-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHKBWPNCFDUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584330 | |

| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-53-0 | |

| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 6 Aminoflavone

Strategies for the Preparation of 6-Aminoflavone

The preparation of this compound, a compound that does not occur naturally, relies on chemical synthesis and biotransformation methods. mdpi.com

Chemical Synthesis Approaches

A common route for the synthesis of this compound starts from paracetamol. jst.go.jp The process involves the acetylation of paracetamol, followed by a condensation reaction with benzaldehyde (B42025) to form a chalcone (B49325). jst.go.jp This intermediate chalcone then undergoes an iodine-catalyzed cyclization in dimethyl sulfoxide (B87167) (DMSO) to yield 6-acetamidoflavone. jst.go.jp The final step is the hydrolysis of the acetamido group to produce this compound. jst.go.jp Another described method involves the cyclization of the appropriate chalcone with cold concentrated sulfuric acid to get 6-acetamidoflavone, which is then deacetylated using 10% ethanolic sulfuric acid to yield this compound. jchps.com

Biotransformation Methods for this compound Derivatives

Biotransformation offers an alternative and environmentally friendly approach for the modification of this compound. Microbial cultures, particularly strains of Rhodococcus sp. DSM 364 and Gordonia sp. DSM 44456, have been successfully used to convert this compound into 6-acetamidoflavone with high yields of 86% and 93%, respectively. nih.gov This N-acetylation is catalyzed by arylamine N-acetyltransferase enzymes present in the microorganisms. nih.gov This biotechnological method is presented as an alternative to chemical reactions that often use acetic anhydride. nih.gov

Entomopathogenic filamentous fungi, such as those from the genus Isaria, have also been investigated for their ability to transform aminoflavones. researchgate.net For instance, 7-aminoflavone (B95576) has been transformed into two different acetamido derivatives by these fungi. researchgate.net While not directly involving this compound, this highlights the potential of using fungal biocatalysts for the derivatization of the aminoflavone scaffold.

Derivatization of the this compound Scaffold

The amino group at the 6-position of the flavone (B191248) nucleus serves as a versatile handle for a variety of chemical modifications, leading to the synthesis of diverse derivatives with potentially enhanced biological activities.

Synthesis of N-Benzyl Derivatives of this compound

N-benzyl derivatives of this compound have been synthesized through reductive amination. researchgate.nettandfonline.com This reaction involves treating this compound with various substituted aromatic aldehydes in the presence of a reducing agent, sodium triacetoxyborohydride, and trifluoroacetic acid in 1,2-dichloroethane. researchgate.net This method has been used to produce a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones. researchgate.nettandfonline.com

Another approach for N-arylation is the Buchwald-Hartwig cross-coupling reaction. jchps.compreprints.org This palladium-catalyzed reaction couples this compound with a range of aryl and heteroaryl halides. jchps.com Optimization of the reaction conditions identified Pd₂(dba)₃/XantPhos with Cs₂CO₃ in toluene (B28343) as an effective catalytic system, yielding a series of 6-arylaminoflavones. preprints.org

Table 1: Examples of Synthesized N-Benzyl and N-Aryl Derivatives of this compound

| Compound Name | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | Reductive Amination | 4-chlorobenzaldehyde, Sodium triacetoxyborohydride | mdpi.com |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | Reductive Amination | 4-bromobenzaldehyde, Sodium triacetoxyborohydride | mdpi.com |

| 6-(3,4-dichlorobenzylamino)-2-phenyl-4H-chromen-4-one | Reductive Amination | 3,4-dichlorobenzaldehyde, Sodium triacetoxyborohydride | mdpi.com |

| 6-(4-methoxyphenylamino)-2-phenyl-4H-chromen-4-one | Buchwald-Hartwig Coupling | 4-methoxyanilline, Pd₂(dba)₃, Xantphos | jchps.compreprints.org |

| 6-(1H-pyrazol-4-ylamino)-2-phenyl-4H-chromen-4-one | Buchwald-Hartwig Coupling | 4-aminopyrazole, Pd₂(dba)₃, Xantphos | jchps.com |

| 6-(5-bromopyridin-2-ylamino)-2-phenyl-4H-chromen-4-one | Buchwald-Hartwig Coupling | 2-amino-5-bromopyridine, Pd₂(dba)₃, Xantphos | jchps.com |

Synthesis of Thiazolidinone Analogs of this compound

Thiazolidinone analogs of this compound are synthesized by combining the flavone nucleus with a thiazolidinone ring. jst.go.jpnih.gov A common synthetic route involves a one-step reaction of this compound with an aromatic aldehyde and thioglycolic acid. jst.go.jp The initial formation of a Schiff's base between the primary amine of this compound and the aldehyde is followed by cyclization with thioglycolic acid to form the thiazolidinone ring. jst.go.jp Due to the instability of the Schiff's base intermediate, an alternative single-step procedure using N,Nʹ-dicyclohexyl carbodiimide (B86325) (DCC) as a condensing agent has been successfully employed to achieve good yields. jst.go.jp This approach has been used to synthesize various series of thiazolidinone analogs, including those with methoxy (B1213986), hydroxyl, and chloro groups on the phenyl ring. jst.go.jp

Synthesis of Sulfonamide Analogs of this compound

Sulfonamide analogs of this compound have been created using a molecular hybridization approach. researchgate.netnih.gov This involves reacting this compound with various sulfonyl chlorides to form the corresponding sulfonamide linkage. This synthetic strategy has been used to generate a series of new sulfonamide analogs of 6-aminoflavones for biological evaluation. researchgate.netnih.gov

Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is an effective method for the synthesis of 6-arylaminoflavones, enabling the functionalization of the flavone core. rsc.orgpreprints.org This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between this compound or a corresponding 6-haloflavone and various aryl amines or aryl halides. researchgate.net

Research into the synthesis of a novel series of 6-arylaminoflavones identified optimal reaction conditions for the Buchwald-Hartwig amination. preprints.org The most effective system utilized a palladium catalyst, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in conjunction with the ligand XantPhos and cesium carbonate (Cs₂CO₃) as the base in a toluene solvent. rsc.orgpreprints.org This methodology has been used to produce a range of 6-arylaminoflavone derivatives with isolated yields varying significantly from 8% to as high as 95%. rsc.orgpreprints.org

The efficiency and yield of the reaction are influenced by the structural characteristics of the reacting arylamine. rsc.orgpreprints.org Factors such as steric hindrance and the presence of electron-withdrawing groups on the arylamine ring have been observed to have a negative impact on the reaction's success. rsc.orgpreprints.org For instance, the direct amination of 6-bromoflavone (B74378) can be limited by steric hindrance in the reacting amine. researchgate.net Despite these limitations, the Buchwald-Hartwig reaction remains a preferred method due to its advantages over other approaches like nucleophilic aromatic substitution.

A variety of 6-arylaminoflavone derivatives have been synthesized using this method, incorporating different substituents on both the B-ring of the flavone and the attached aryl group. This has allowed for the exploration of structure-activity relationships. preprints.orgpreprints.org

Below is a table of selected 6-arylaminoflavone derivatives synthesized via the Buchwald-Hartwig amination, along with their reported yields.

| Compound Name | B-Ring Substituent(s) | 6-Arylamino Substituent | Yield (%) |

| 2-(3,4-dimethoxyphenyl)-6-(p-tolylamino)-4H-chromen-4-one | 3,4-dimethoxy | 4-methyl | 95 |

| 2-(3,4-dimethoxyphenyl)-6-((4-(trifluoromethyl)phenyl)amino)-4H-chromen-4-one | 3,4-dimethoxy | 4-trifluoromethyl | 46 |

| 2-(3,4-dimethoxyphenyl)-6-((2-fluorophenyl)amino)-4H-chromen-4-one | 3,4-dimethoxy | 2-fluoro | 50 |

| 2-(4-methoxyphenyl)-6-(phenylamino)-4H-chromen-4-one | 4-methoxy | none | 69 |

| 6-((4-methoxyphenyl)amino)-2-phenyl-4H-chromen-4-one | none | 4-methoxy | 23 |

| 2-(3,4-dimethoxyphenyl)-6-((2-(trifluoromethyl)phenyl)amino)-4H-chromen-4-one | 3,4-dimethoxy | 2-trifluoromethyl | 10 |

| 6-(5-bromopyridin-2-ylamino)-2-phenyl-4H-chromen-4-one | none | 5-bromo-pyridin-2-yl | 80 |

| 6-(1H-pyrazol-4-ylamino)-2-phenyl-4H-chromen-4-one | none | pyrazol-4-yl | 58 |

Data sourced from multiple studies. rsc.orgresearchgate.net

Introduction of Methoxy and Halogen Groups on the Flavone Nucleus and Phenyl Ring

The introduction of methoxy (–OCH₃) and halogen (–F, –Cl, –Br) groups onto the flavone nucleus and its phenyl ring is a key strategy for modifying the properties of this compound. These substitutions can significantly influence the molecule's biological activity.

Methoxy Groups: The synthesis of methoxy-substituted 6-aminoflavones often involves a multi-step process. One common route starts with a substituted 2'-hydroxychalcone, which undergoes Algar–Flynn–Oyamada oxidation to form a 3-hydroxyflavone. Subsequent methylation, typically using dimethyl sulfate, yields a 3-methoxyflavone. If the starting material contains an acetamido group at the 6-position, a final hydrolysis step is required to generate the 6-amino-3-methoxyflavone. This approach has been used to synthesize compounds like 6-amino-3-methoxyflavone and 6-amino-3-methoxy-3′,4′-dimethoxyflavone. researchgate.net The presence of methoxy groups, particularly at the 3' and 4' positions of the B-ring, is a common feature in many biologically active flavone derivatives. preprints.orgpreprints.org Studies have shown that increasing the number of methoxy groups can enhance cytotoxic activity, although substitution at the C-5 position may reduce activity due to steric hindrance. mdpi.com

Halogen Groups: Halogen atoms can be incorporated into the flavone structure to create derivatives with altered electronic properties and biological activities. For example, chlorine- and bromine-substituted N-benzyl derivatives of this compound have shown potent anticancer activity. mdpi.commdpi.com Specifically, compounds with 4-chloro and 4-bromo substituents on the benzylamino group at the 6-position were identified as highly active agents against the MCF-7 breast cancer cell line. mdpi.com The synthesis of halogenated flavones can be achieved through various methods, including starting with halogenated precursors or through direct halogenation of the flavone core, though the latter can present challenges with regioselectivity. The Buchwald-Hartwig amination of monohaloflavones (e.g., 6-bromoflavone or 6-chloroflavone) is a viable route for producing this compound derivatives. researchgate.net Furthermore, research has shown that derivatives with a 4-chlorine substituent on the 6-arylamino ring exhibit significant cytotoxicity. preprints.org

Regioselective Functionalization and Structural Optimization

Regioselective functionalization is crucial in the synthesis of this compound derivatives to control the precise location of chemical modifications, thereby enabling systematic structural optimization. This targeted approach allows for the fine-tuning of the molecule's pharmacological profile. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a prime example of a regioselective reaction, specifically targeting the 6-position of the flavone A-ring for C-N bond formation when starting with a 6-haloflavone. preprints.orgresearchgate.net This selectivity allows for the introduction of a wide array of aryl and heteroaryl amino substituents exclusively at this position, which is essential for studying structure-activity relationships (SAR). preprints.orgpreprints.org An interesting case of regioselectivity was observed in the reaction with 2,5-dibromopyridine, where coupling occurred selectively at the 2-position of the pyridine (B92270) ring.

Structural optimization involves modifying the this compound scaffold to enhance its desired biological activities. researchgate.net This is often achieved by introducing various functional groups at different positions on the flavone core. For example, the synthesis of N-benzyl derivatives of this compound via reductive amination has been explored to produce novel anticancer agents. researchgate.net Studies on these derivatives revealed that introducing electron-withdrawing groups, such as chlorine and bromine, on the aniline (B41778) ring enhanced activity. mdpi.com Similarly, the addition of methoxy groups to the flavone structure has been investigated to improve cytotoxic potential. mdpi.com The strategic placement of these and other functional groups is a key aspect of optimizing the therapeutic properties of this compound. mdpi.com

Chelation and Complexation with Metal Ions

Flavonoids, including this compound, possess the ability to act as chelating agents, forming stable complexes with various metal ions. mdpi.comrsc.org This property is attributed to the presence of electron-donating groups, such as the carbonyl oxygen at the C4 position and the amino group at the C6 position, which can coordinate with metal centers. researchgate.netmdpi.com The formation of metal complexes can significantly alter and often enhance the biological properties of the parent flavonoid. mdpi.comrsc.org

Research has demonstrated the synthesis and characterization of this compound complexes with several transition metals, including copper(II), ruthenium(II), and platinum(II). rsc.orgresearchgate.netnih.gov In many of these complexes, the aminoflavone ligand acts as a bidentate chelate, binding to the metal ion through the C4-carbonyl oxygen and the nitrogen atom of the amino group. researchgate.netontosight.ai For example, the crystal structure of a Cu(II) complex with 3-aminoflavone revealed the ligand forming a five-membered ring with the copper ion via N,O-bidentate chelation. researchgate.net

The synthesis of these complexes typically involves reacting the aminoflavone ligand with a metal salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), in a suitable solvent system. rsc.org A study on the synthesis of a copper(II) complex with 6-aminochromone, a related structure, involved dissolving the ligand in ethyl acetate (B1210297) and adding a methanolic solution of the copper salt, resulting in the precipitation of the complex. rsc.org

Complexation with metal ions has been shown to improve the cytotoxic effects of aminoflavones against cancer cell lines. rsc.orgnih.gov For example, copper(II) complexes of this compound derivatives have exhibited higher cytotoxic effects against various cancer cell lines compared to the free ligands. rsc.org Similarly, ruthenium(II) and platinum(II) complexes with aminoflavone ligands have demonstrated significant in vitro anticancer activity, sometimes overcoming resistance to established drugs like cisplatin (B142131). nih.govnih.gov The enhanced activity of these metal complexes makes them a subject of interest in the development of new therapeutic agents. mdpi.comreading.ac.uk

Below is a table summarizing metal complexes formed with aminoflavone ligands.

| Ligand | Metal Ion | Complex Formula Example | Chelation Mode |

| 3-Aminoflavone | Copper(II) | [Cu(3-af)₂(NO₃)₂] | N,O-bidentate |

| This compound | Copper(II) | [Cu(6-AF)₂Cl₂] | N,O-bidentate |

| This compound | Ruthenium(II) | [Ru(η⁶-p-cymene)(6-AF)Cl] | N,O-bidentate |

| 3-Aminoflavone | Platinum(II) | trans-[Pt(3-af)₂Cl₂] | N-monodentate |

Data sourced from multiple studies. rsc.orgresearchgate.netresearchgate.netnih.gov

Pharmacological Activities and Therapeutic Potential of 6 Aminoflavone and Its Analogs

Anticancer Activity

6-Aminoflavone and its derivatives have demonstrated notable anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

A substantial body of research has confirmed the cytotoxic potential of this compound and its analogs against a range of human cancer cell lines. The introduction of different functional groups to the this compound scaffold has been a key strategy to enhance potency and selectivity.

For instance, novel thiazolidinone analogs of this compound have been synthesized and evaluated. jst.go.jp All tested aminoflavones showed cytotoxicity towards HeLa (cervical cancer) and MDA-MB-435 (melanoma) cell lines. jst.go.jp The presence of methoxy (B1213986) groups on the flavone (B191248) structure, as seen in 6-amino-3-methoxyflavone and 6-amino-3-methoxy-3′,4′-dimethoxyflavone, was found to enhance cytotoxic activity. jst.go.jp The conversion to thiazolidinone analogs further increased this cytotoxic potential, with the analog featuring five methoxy groups being the most active in the series. jst.go.jp A key finding was the selective cytotoxicity of these compounds, as they showed high IC50 values against normal Vero cells, suggesting a lower impact on healthy cells. jst.go.jp

Another approach involved the synthesis of N-benzyl derivatives of this compound. mdpi.comresearchgate.net These compounds were tested against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. mdpi.comresearchgate.net Derivatives with 4-chloro and 4-bromo substitutions on the benzylamino group were the most potent against MCF-7 cells. mdpi.comresearchgate.net These compounds are believed to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells. mdpi.compreprints.org

Furthermore, the synthesis of 6-arylaminoflavones via the Buchwald-Hartwig cross-coupling reaction has been explored. preprints.orgpreprints.org Cytotoxicity assays revealed that derivatives containing trifluoromethyl and chlorine substituents showed higher selectivity towards prostate cancer cells (PC3). preprints.orgpreprints.org

The table below summarizes the in vitro cytotoxic activity of selected this compound analogs.

| Compound Name | Cell Line | IC50 (µM) | Reference |

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 | 9.35 | mdpi.comresearchgate.net |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 | 9.58 | mdpi.comresearchgate.net |

| 6-benzylaminoflavone | MCF-7 | 9.4 | preprints.org |

| 6-ethyl-2′-chloro-4′-aminoflavone | HepG2 | 1.8 | mdpi.com |

| 6,4′-diaminoflavone | EGFr | 8.7 | mdpi.com |

| 5,7,3′-triamino-6-hydroxyflavone | EGFr | 7.8 | mdpi.com |

The promising in vitro results of this compound analogs have been supported by in vivo studies in mouse models. Thiazolidinone analogs of this compound were evaluated in albino mice bearing Dalton's ascites carcinoma. jst.go.jpjst.go.jp The results showed that these new analogs increased the life span of the cancerous mice and prevented the increase in body weight associated with tumor growth. jst.go.jpjst.go.jp Cell-cycle and Hoechst staining analyses confirmed that these analogs induced apoptosis. jst.go.jp

Similarly, imidazolidinone analogues of this compound, when screened using an Ehrlich's ascites tumor model, also demonstrated an increase in the life span of the animals. researchgate.net

Another aminoflavone derivative, aminoflavone prodrug (AFP-464), has shown significant antitumor effects in mice with human tumor xenografts. cancer.gov Specifically, AFP-464 was active against CaKi-1 human renal carcinoma xenografts, with 4 out of 6 mice becoming tumor-free. cancer.gov It also showed activity in 27% of mice bearing MCF-7 breast cancer tumors. cancer.gov The parent compound, aminoflavone (AF), was also effective against A-498 and CaKi-1 human renal carcinoma xenografts in mice. cancer.govspandidos-publications.com

Neuroprotective and Anti-neuroinflammatory Activities

Beyond its anticancer potential, this compound has emerged as a promising agent for combating neurodegenerative conditions, primarily through its ability to counteract oxidative stress and neuroinflammation.

D-galactose is widely used to induce an aging model in animals, characterized by oxidative stress and cognitive decline. Studies have shown that this compound can effectively counteract these effects. In adult albino mice treated with D-galactose, this compound significantly improved memory and neuronal synapse function. acs.orgnih.govresearchgate.net

The mechanism behind this neuroprotection involves the activation of the Nrf2 signaling pathway. acs.orgresearchgate.net By upregulating Nrf2 proteins, this compound enhances the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (B108866) (GSH), while reducing lipid peroxidation (LPO). nih.gov This action diminishes the oxidative stress caused by D-galactose. jst.go.jpnih.gov Furthermore, this compound was found to suppress phosphorylated JNK (p-JNK) and tumor necrosis factor-alpha (TNF-α) proteins, which in turn reduces the amyloidogenic pathway, inhibiting both the production and aggregation of amyloid-β. acs.orgresearchgate.net Behavioral tests, including the Morris water maze and Y-maze, confirmed that this compound restored memory deficits in D-galactose-treated mice. acs.orgnih.gov

Cisplatin (B142131) is a potent chemotherapy drug, but its use is often limited by severe side effects, including neurotoxicity. kmu.edu.pk Research has demonstrated that this compound can offer protection against this neurotoxicity. kmu.edu.pkresearchgate.netkmu.edu.pk In a study using post-natal day-7 mice, cisplatin administration led to a significant increase in neuroinflammatory markers. kmu.edu.pkresearchgate.net

Co-administration of this compound effectively mitigated this cisplatin-induced neuro-inflammation. kmu.edu.pkkmu.edu.pk The protective effect is associated with the suppression of the p-JNK signaling pathway. kmu.edu.pkresearchgate.netkmu.edu.pk By inhibiting p-JNK, this compound reduces the expression of downstream pro-inflammatory proteins, including TNF-α, nuclear factor-kappa B (NF-κB), and interleukin-1β (IL-1β), in the brain. kmu.edu.pkresearchgate.net These findings suggest that this compound could serve as an adjunctive therapy to lessen the neurotoxic side effects of cisplatin during cancer treatment. kmu.edu.pk

Diabetes is increasingly recognized as a contributor to cognitive decline and neuroinflammation. researchgate.netmdpi.com this compound has shown potential in treating diabetes-associated neuroinflammation. researchgate.netresearchgate.net In a study using an alloxan-induced diabetes model in albino mice, this compound demonstrated anti-diabetic and anti-neuroinflammatory effects. researchgate.netresearchgate.net

The compound was found to improve both short-term and long-term cognitive functions in diabetic mice. researchgate.netresearchgate.net Western blot analysis revealed that this compound exerts its neuroprotective effects by inhibiting the p-IRS/TNF-α signaling pathway. researchgate.netresearchgate.net Additionally, it enhanced synaptic performance by upregulating the expression of synaptic proteins like synaptophysin (SYP) and postsynaptic density protein-95 (PSD-95). researchgate.net These results indicate that this compound could be a potent therapeutic agent against the complications of diabetes, including associated neuroinflammation. researchgate.net

Anti-asthmatic and Tracheal Relaxant Activity

Asthma is a chronic respiratory condition characterized by airway inflammation, narrowing, and excessive mucus production. researcher.liferesearchgate.net Current treatments, while effective, can have undesirable side effects, prompting the search for new, safer therapeutic agents. rjptonline.org Flavonoids, including this compound, have garnered interest for their potential dual action as both bronchodilators and anti-inflammatory agents. researchgate.net

Ex vivo studies using isolated tracheal rings from rats have demonstrated the significant relaxant properties of this compound. researcher.lifebvsalud.orgsciprofiles.com In these experiments, tracheal tissues were contracted with agents like carbachol (B1668302) or potassium chloride to mimic the bronchoconstriction seen in asthma. researcher.lifebvsalud.org The cumulative addition of this compound induced a notable and concentration-dependent relaxation of these pre-contracted tissues. researchgate.netsciprofiles.com The relaxant effect of this compound was potent, indicating its potential as a bronchodilator. bvsalud.org

To investigate the involvement of different pathways in this relaxation, tracheal rings were pre-treated with various substances. researcher.lifesciprofiles.com For instance, the relaxant effect of this compound was tested in the presence of glibenclamide and 2-aminopyridine. sciprofiles.com The results of these ex vivo assays showed that this compound produced a significant relaxation, exhibiting a non-competitive antagonism pattern. researchgate.netsciprofiles.com

Table 1: Ex Vivo Tracheal Relaxation Studies of this compound

| Experimental Model | Inducing Agent | Test Compound | Observed Effect | Reference |

| Isolated rat tracheal rings | Carbachol | This compound | Concentration-dependent relaxation | researcher.lifesciprofiles.com |

| Isolated rat tracheal rings | Potassium Chloride (KCl) | This compound | Significant relaxation | bvsalud.orgsciprofiles.com |

| Isolated rat tracheal rings | Calcium Chloride (CaCl2) | This compound | Significant relaxation | bvsalud.orgsciprofiles.com |

The primary mechanism underlying the tracheal relaxant effect of this compound appears to be the blockade of calcium channels. researcher.lifebvsalud.orgmdpi.com The influx of calcium into smooth muscle cells is a critical step in the contraction process. bvsalud.org By blocking these channels, this compound effectively inhibits this influx, leading to muscle relaxation. bvsalud.orgmdpi.com This was substantiated by experiments where this compound significantly relaxed tracheal contractions induced by both high potassium chloride (KCl) and calcium chloride (CaCl2). researchgate.netbvsalud.orgsciprofiles.com

In silico molecular docking studies have further supported this mechanism, showing that this compound can bind to L-type calcium channels. researchgate.netbvsalud.orgmdpi.com The binding affinity of this compound was found to be comparable to that of nifedipine, a known calcium channel blocker. researchgate.netbvsalud.orgsciprofiles.com This suggests that this compound acts as a calcium channel antagonist, which is a key mechanism for its bronchodilatory effects. researcher.lifebvsalud.orgsciprofiles.com

Anti-diabetic Activity

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. researchgate.net Alloxan is a chemical commonly used in research to induce a condition in experimental animals that mimics type 1 diabetes by selectively destroying insulin-producing pancreatic beta cells. researchgate.netvfu.cz

Research has explored the potential of this compound in managing diabetes. Studies in alloxan-induced diabetic animal models have shown promising results. ksu.edu.saksu.edu.sa The administration of phenolic extracts containing flavonoids has been observed to reduce hyperglycemia in diabetic rats. mdpi.com It is hypothesized that the anti-diabetic effect of compounds like this compound may be linked to their antioxidant properties, which can mitigate the oxidative stress and pancreatic damage caused by alloxan. vfu.czmdpi.com

Anti-ulcer Activity

Peptic ulcer disease, often caused by the use of non-steroidal anti-inflammatory drugs (NSAIDs), is a significant global health issue. ayubmed.edu.pknih.gov Flavonoids have been investigated for their gastroprotective properties. ayubmed.edu.pknih.gov

Studies have demonstrated the gastroprotective effects of this compound in animal models of aspirin-induced gastric ulcers. ayubmed.edu.pkayubmed.edu.pk In these studies, oral administration of this compound showed a significant protective effect on the gastric mucosa. ayubmed.edu.pk Histomorphological examination revealed that while lower doses had a mild protective effect, higher doses were much more effective in preventing the deteriorating effects of aspirin (B1665792) on the stomach lining. ayubmed.edu.pk The protective effect at higher doses was comparable to that of misoprostol, a standard anti-ulcer drug. ayubmed.edu.pkresearchgate.net

The gastroprotective mechanism of flavonoids like this compound is thought to involve several pathways, including the inhibition of histamine (B1213489) release and the H+/K+ proton pump, as well as an increase in the synthesis of protective prostaglandins. ayubmed.edu.pk These actions help to protect the mucosal lining of the gastrointestinal tract from damage. ayubmed.edu.pk

Table 2: Gastroprotective Effects of this compound in Aspirin-Induced Ulcer Model

| Animal Model | Inducing Agent | Test Compound | Doses Administered | Outcome | Reference |

| Sprague-Dawley rats | Aspirin | This compound | 10, 25, 100 mg/kg | Dose-dependent reduction in ulcer index | ayubmed.edu.pkayubmed.edu.pk |

| Sprague-Dawley rats | Aspirin | Misoprostol (Standard) | 50 µg/kg | Significant reduction in ulcer index | ayubmed.edu.pkresearchgate.net |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred research into novel chemical scaffolds with antibacterial properties. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse biological activities, including antimicrobial effects. Within this broad class, this compound and its synthetic analogs have emerged as a promising subgroup with notable activity against pathogenic bacteria. This section focuses on the antibacterial action of this compound and its derivatives against Staphylococcus aureus, a significant human pathogen responsible for a wide range of infections.

Research has demonstrated that this compound possesses inherent antibacterial activity against Staphylococcus aureus. Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound to be 2 µg/mL against this bacterium. ppm.edu.plx-mol.netresearchgate.nettandfonline.com This finding has prompted further investigation into the synthesis and evaluation of various analogs to explore structure-activity relationships and potentially enhance potency.

A series of N-benzyl derivatives of this compound, specifically 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones, were synthesized and assessed for their antimicrobial effects on S. aureus. ppm.edu.plx-mol.netresearchgate.nettandfonline.com The parent compound, this compound, served as a benchmark in these studies. The antibacterial activity of these analogs was quantified by determining their MIC values.

Interestingly, several of the synthesized N-benzyl derivatives exhibited the same level of activity as the parent this compound, with MIC values of 2 µg/mL. ppm.edu.plx-mol.netresearchgate.net These active compounds included those with 4-fluorobenzyl, 4-chlorobenzyl, 4-nitrobenzyl, 4-methoxybenzyl, and (quinolin-2-yl)methyl side chains attached to the 6-amino group. ppm.edu.plx-mol.netresearchgate.net This suggests that the introduction of these particular substituted benzyl (B1604629) groups at the 6-position of the flavone core does not diminish the antibacterial efficacy against S. aureus.

The antibacterial mechanism of flavonoids can be multifaceted, often involving the disruption of the bacterial cell membrane or the inhibition of essential enzymes. mdpi.comnih.govmdpi.com For N-benzyl derivatives of this compound, evidence points towards the inhibition of bacterial DNA topoisomerases as a key mode of action. researchgate.netumed.pl These enzymes, such as DNA gyrase and topoisomerase IV in bacteria, are crucial for managing DNA topology during replication and transcription, making them validated targets for antibacterial agents. umed.plmdpi.comnih.gov The inhibition of these enzymes by flavonoid analogs can lead to the suppression of bacterial growth and, ultimately, cell death. nih.gov Some studies also indicate that certain flavonoids can increase the susceptibility of S. aureus to oxidative stress. researchgate.net

The table below summarizes the in vitro antibacterial activity of this compound and some of its N-benzyl analogs against Staphylococcus aureus.

| Compound Name | Substituent at 6-Amino Position | MIC (µg/mL) |

| This compound | -H | 2 |

| 6-(4-Fluorobenzylamino)-2-phenyl-4H-chromen-4-one | 4-Fluorobenzyl | 2 |

| 6-(4-Chlorobenzylamino)-2-phenyl-4H-chromen-4-one | 4-Chlorobenzyl | 2 |

| 6-(4-Nitrobenzylamino)-2-phenyl-4H-chromen-4-one | 4-Nitrobenzyl | 2 |

| 6-(4-Methoxybenzylamino)-2-phenyl-4H-chromen-4-one | 4-Methoxybenzyl | 2 |

| 6-((Quinolin-2-yl)methylamino)-2-phenyl-4H-chromen-4-one | (Quinolin-2-yl)methyl | 2 |

Molecular Mechanisms of Action and Cellular Targets

Modulation of Cell Cycle Progression

A fundamental mechanism by which 6-aminoflavone impedes cancer cell proliferation is through the disruption of the cell cycle. The cell cycle is a highly regulated process, and its dysregulation is a hallmark of cancer. youtube.comyoutube.com this compound intervenes at critical checkpoints, preventing the replication of damaged DNA and halting the division of malignant cells. nih.gov

Research has shown that this compound, also referred to as aminoflavone (AF), effectively induces cell cycle arrest, primarily in the S phase. nih.govnih.gov In response to DNA damage, checkpoint proteins are activated to pause cell cycle progression, allowing time for DNA repair. nih.gov

In studies involving the estrogen receptor-negative (ER-) MDA-MB-468 breast cancer cell line, treatment with 1.0 μM of aminoflavone for 12 hours resulted in a significant increase in the percentage of cells in the S phase of the cell cycle. nih.gov This S-phase arrest is indicative of the activation of a DNA damage checkpoint. nih.gov The arrest prevents the cell from proceeding with DNA replication, thereby inhibiting the proliferation of cancer cells with damaged DNA. nih.govaacrjournals.org This effect on the S phase is a key component of its anticancer activity. nih.govnih.gov While some flavonoids are known to induce G2/M phase arrest, current research on this compound specifically highlights its role in halting progression through the S phase. nih.govmdpi.comfrontiersin.org

| Treatment | Cell Cycle Phase Affected | Key Observation | Reference Cell Line |

|---|---|---|---|

| 1.0 μM Aminoflavone (12 hr) | S phase | Significant increase in the percentage of cells in S phase. | MDA-MB-468 |

Induction of Apoptosis and Programmed Cell Death

Beyond halting cell cycle progression, this compound is a potent inducer of apoptosis, or programmed cell death. nih.govnih.gov This is a critical mechanism for eliminating cancerous cells. The apoptotic effects of this compound have been observed in various cancer cell lines, including ER- MDA-MB-468 breast cancer cells. nih.govnih.gov The process is mediated through several key molecular events, including the activation of caspases and the cleavage of essential cellular proteins. nih.govresearchgate.net

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. researchgate.net this compound treatment has been shown to activate several key caspases. In MDA-MB-468 cells, aminoflavone induced the activation of caspase-3, caspase-8, and caspase-9 in a time-dependent manner. nih.govnih.gov The activation of these executioner and initiator caspases is a clear indicator that this compound triggers the caspase-dependent apoptotic pathway. nih.gov Furthermore, the apoptotic effects could be inhibited by pre-treating the cells with a pan-caspase inhibitor, benzyloxycarbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone, confirming the central role of caspases in this process. nih.govnih.gov

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.gov During caspase-dependent apoptosis, PARP is cleaved by activated caspase-3, rendering the enzyme inactive and preventing DNA repair in cells destined for elimination. researchgate.netnih.gov This cleavage is considered a hallmark of apoptosis. springernature.com Studies have demonstrated that treatment of MDA-MB-468 cells with this compound leads to a time-dependent induction of PARP cleavage. nih.govnih.gov The native 116 kDa PARP protein is cleaved into an 85 kDa or 89 kDa fragment, signifying the activation of the apoptotic cascade. researchgate.netnih.gov

Another critical event initiated by this compound is the phosphorylation of histone H2AX at serine 139, an event denoted as γ-H2AX. nih.govaacrjournals.org This phosphorylation is one of the earliest cellular responses to DNA double-strand breaks. nih.govoncotarget.com In human breast carcinoma MCF-7 cells, aminoflavone induced dose- and time-dependent phosphorylation of histone H2AX. nih.govaacrjournals.org The formation of γ-H2AX foci occurs in conjunction with the formation of DNA-protein cross-links and persists even after the removal of the compound. nih.govaacrjournals.org This suggests that this compound causes replication-dependent DNA lesions, which in turn activate the DNA damage response pathway. nih.govaacrjournals.org The phosphorylation of H2AX is considered a crucial step in the signaling cascade that leads to cell cycle arrest and apoptosis. nih.govelsevierpure.com

| Molecular Event | Description | Affected Proteins/Molecules | Observed in Cell Lines |

|---|---|---|---|

| Caspase Activation | Time-dependent activation of initiator and executioner caspases. | Caspase-3, Caspase-8, Caspase-9 | MDA-MB-468 |

| PARP Cleavage | Cleavage of PARP by activated caspase-3, a hallmark of apoptosis. | Poly(ADP-ribose) Polymerase (PARP) | MDA-MB-468, TK-10 |

| Histone H2AX Phosphorylation | Phosphorylation at serine 139 (γ-H2AX) in response to DNA damage. | Histone H2AX | MCF-7 |

The tumor suppressor protein p53 is a master regulator of cell cycle arrest and apoptosis in response to cellular stress, including DNA damage. nih.govmdpi.com Upon activation, p53 can transcriptionally activate a number of target genes, including the cyclin-dependent kinase inhibitor p21. nih.gov

In MCF-7 breast cancer cells, which have wild-type p53, treatment with this compound leads to the phosphorylation of p53 on Serine 15, a key activating modification. nih.govaacrjournals.org This is accompanied by an increased expression of p21. nih.govnih.govaacrjournals.org The induction of p21 by p53 can lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.gov

Interestingly, this compound also induces p21 expression in MDA-MB-468 cells, which harbor a mutated, non-functional p53. nih.gov This indicates that this compound can activate the p21 pathway independently of p53. nih.gov In these cells, it is suggested that p21 induction may occur through the mitogen-activated protein kinase (MAPK) pathway as a response to reactive oxygen species (ROS)-induced cell cycle arrest. nih.gov This dual capability to induce p21 through both p53-dependent and p53-independent mechanisms underscores the robust and versatile nature of this compound's anticancer activity.

Topoisomerase II Enzyme Inhibition

No specific data is available in the reviewed literature to confirm that this compound directly inhibits the Topoisomerase II enzyme or induces DNA damage through this mechanism. While some broader classes of flavonoids have been identified as Topoisomerase II poisons, this activity has not been specifically attributed to this compound. mdpi.comnih.govnih.gov

DNA Damage Induction

The reviewed scientific literature does not provide evidence that this compound induces DNA damage. Studies detailing DNA damage, such as the formation of DNA-protein cross-links and increased levels of 8-oxo-7,8-dihydroguanine, have been conducted on the related but structurally distinct compound Aminoflavone (NSC 686288). nih.govnih.gov

Modulation of Kinase Activity

There is no specific evidence in the available literature to suggest that this compound directly inhibits MEK1, MEK2, the specified protein tyrosine kinases, or cyclin-dependent kinases.

Inhibition of MEK1 and MEK2 (MAPK/ERK Pathway)

Scientific literature does not currently support a role for this compound as an inhibitor of MEK1 or MEK2, key components of the MAPK/ERK signaling pathway.

Inhibition of Protein Tyrosine Kinases (e.g., EGFR, p56lck, p60v-src)

There is no available research to indicate that this compound acts as an inhibitor of the protein tyrosine kinases EGFR, p56lck, or p60v-src.

Inhibition of Cyclin-Dependent Kinases (CDK-1, 2, 4)

The role of this compound as an inhibitor of cyclin-dependent kinases 1, 2, or 4 has not been established in the reviewed scientific studies.

Regulation of Oxidative Stress Pathways

This compound has been shown to be a potent regulator of pathways involved in oxidative stress. Its primary mechanism in this regard involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative damage. nih.govmdpi.commdpi.com

In a d-galactose-induced aging mouse model, administration of this compound was found to significantly reduce oxidative stress by upregulating the expression and activity of several key antioxidant enzymes. nih.gov The activation of the Nrf2 pathway by this compound leads to the enhanced transcription of genes containing the antioxidant response element (ARE), which subsequently boosts the cellular antioxidant defense system. nih.govnih.gov

Research findings indicate that this compound treatment leads to a significant increase in the activity of crucial antioxidant enzymes while reducing markers of oxidative damage, such as lipid peroxidation (LPO). nih.gov

Key Research Findings on this compound and Antioxidant Enzymes:

Superoxide (B77818) Dismutase (SOD): Treatment with this compound significantly increased the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov

Peroxidase (POD): A notable increase in POD activity was observed following this compound administration. nih.gov

Catalase (CAT): this compound upregulated the activity of catalase, which is responsible for the decomposition of hydrogen peroxide to water and oxygen. nih.gov

Glutathione (B108866) (GSH): The levels of glutathione, a critical antioxidant in preventing damage to cellular components, were significantly increased by this compound treatment. nih.gov

These findings demonstrate that this compound mitigates oxidative stress by enhancing the endogenous antioxidant defense system through the Nrf2 signaling pathway. nih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Activity This table is interactive. You can sort and filter the data.

Activation of Nrf2 Pathway

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. Research indicates that this compound upregulates Nrf2 proteins, thereby enhancing the cell's ability to combat oxidative damage. nih.govnih.gov Molecular docking studies have corroborated this mechanism, showing a strong binding interaction between this compound and the Nrf2 receptor, with a reported docking score of -7.50. nih.gov This interaction involves two pi–pi interactions and one hydrogen bond donor, stabilizing the complex and initiating the downstream effects of Nrf2 activation. nih.gov

Effects on Antioxidant Enzymes (e.g., Catalase, Superoxide Dismutase, Peroxidase, Glutathione)

Consistent with its role as an Nrf2 activator, this compound enhances the activity of several primary antioxidant enzymes. In a mouse model of D-galactose-induced aging, which is characterized by a significant decrease in antioxidant enzyme levels, treatment with this compound markedly reversed these effects. nih.gov It was observed to greatly increase the activity of key enzymes responsible for detoxifying reactive oxygen species (ROS). nih.gov This includes Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT), and the non-enzymatic antioxidant Glutathione (GSH). nih.govnih.gov By bolstering these endogenous antioxidant defenses, this compound helps to mitigate the cellular damage caused by oxidative stress. nih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme/Antioxidant | Effect of Oxidative Stress Inducer (D-galactose) | Effect of this compound Treatment |

|---|---|---|

| Superoxide Dismutase (SOD) | Dramatically Reduced | Greatly Increased |

| Peroxidase (POD) | Dramatically Reduced | Greatly Increased |

| Catalase (CAT) | Dramatically Reduced | Greatly Increased |

| Glutathione (GSH) | Dramatically Reduced | Greatly Increased |

This table summarizes the qualitative findings from a study on D-galactose-induced oxidative stress in mice. nih.gov

Reduction of Lipid Peroxidation

Lipid peroxidation is a primary marker of oxidative damage to cellular membranes. In studies where oxidative stress was induced, a dramatic increase in lipid peroxidation (LPO) was observed. nih.gov Treatment with this compound was shown to effectively reduce this oxidative stress, indicating a significant reduction in lipid peroxidation. nih.govnih.gov This protective effect on cellular membranes is a direct consequence of its ability to enhance the activity of antioxidant enzymes, which neutralize the free radicals that initiate the lipid peroxidation chain reaction. nih.gov

Modulation of Inflammatory Pathways

Inhibition of Phospho-JNK/TNF-α Signaling Pathway

This compound has demonstrated a clear inhibitory effect on key inflammatory signaling pathways. Specifically, it has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and the expression of Tumor necrosis factor-alpha (TNF-α). nih.govnih.gov In research using brain homogenates from adult albino mice, this compound significantly suppressed these pro-inflammatory proteins. nih.gov This suggests that this compound can diminish neuroinflammation by targeting the Nrf2/p-JNK/TNF-α signaling axis. nih.gov

Inhibition of NF-κB Pathway

Further evidence of the anti-inflammatory properties of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) pathway. In studies investigating cisplatin- and cadmium-induced neurotoxicity, this compound treatment led to the downregulation of the NF-κB pathway. kmu.edu.pkjmhsr.com This inhibitory action is part of a broader anti-neuroinflammatory effect, where this compound suppresses p-JNK and its downstream targets, which include NF-κB. kmu.edu.pk By inhibiting the activation of NF-κB, a pivotal regulator of pro-inflammatory gene expression, this compound effectively reduces the inflammatory response. kmu.edu.pkjmhsr.com

Inhibition of p-IRS/TNF-α Signaling Pathway

In the context of diabetes and associated neuroinflammation, this compound has been found to inhibit the p-IRS/TNF-α signaling pathway. frontiersin.org Western blot analysis in a study on alloxan-induced diabetes mellitus in mice showed that this compound exerts its antioxidant and anti-diabetic effects through the inhibition of this specific pathway. frontiersin.org This mechanism highlights the compound's potential to address inflammation in metabolic disorders. frontiersin.org

Table 2: Summary of this compound's Effect on Inflammatory Pathways

| Signaling Pathway | Effect of this compound | Associated Condition Studied |

|---|---|---|

| Phospho-JNK/TNF-α | Inhibition/Suppression | D-galactose-induced aging nih.gov |

| NF-κB | Inhibition/Downregulation | Cisplatin (B142131)/Cadmium-induced neurotoxicity kmu.edu.pkjmhsr.com |

| p-IRS/TNF-α | Inhibition | Alloxan-induced diabetes mellitus frontiersin.org |

Effects on Pro-inflammatory Cytokines

Flavonoids are a class of natural compounds recognized for their anti-inflammatory properties, which include the ability to modulate the expression and secretion of pro-inflammatory cytokines. nih.gov These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are crucial mediators of the inflammatory response. nih.govnih.gov Research on this compound has indicated its involvement in pathways that can influence inflammatory mediators. Specifically, this compound has been shown to suppress tumor necrosis factor-alpha (TNF-α) proteins in the brain homogenates of adult albino mice. nih.gov This action is part of a broader mechanism where this compound inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is linked to the production of inflammatory markers. nih.gov While many flavonoids demonstrate a capacity to downregulate pro-inflammatory enzymes and cytokines, the specific inhibitory profile of this compound on a wider range of cytokines is an area of ongoing investigation. nih.govnih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR) Pathway

This compound is recognized as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. rjraap.comnih.gov The interaction of this compound with the AhR pathway is a critical component of its mechanism of action, particularly concerning its anti-proliferative effects in certain cancer cells. rjraap.commdpi.com Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT), also known as HIF-1β. rjraap.comnih.gov This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. rjraap.comnih.gov The functionality of this pathway is a key determinant of cellular sensitivity to this compound. rjraap.commdpi.com

A primary consequence of AhR activation by this compound is the potent induction of cytochrome P450 1A1 (CYP1A1), a phase I metabolizing enzyme. rjraap.commdpi.com The induction of CYP1A1 is considered a hallmark of AhR pathway activation and is essential for the metabolic activation of this compound into cytotoxic species in sensitive cells. rjraap.combioworld.com In studies using MCF-7 human breast cancer cells, this compound treatment led to a dramatic increase in CYP1A1 mRNA expression, up to 200-fold higher than in untreated cells. rjraap.com Similarly, in sensitive renal cancer cell lines, this compound induced time-dependent AhR nuclear translocation and subsequent AhR transcriptional activity, leading to CYP1A1 expression. mdpi.comnih.gov This induction is directly linked to the binding of the AhR-ARNT complex to XREs within the CYP1A1 gene promoter. rjraap.comnih.gov

Table 1: Effect of this compound on AhR-Dependent Gene Expression

| Cell Line | Treatment | Target Gene/Reporter | Fold Induction | Reference |

| MCF-7 | This compound | CYP1A1 mRNA | Up to 200x | rjraap.com |

| MCF-7 | This compound | XRE-Luciferase | 7-8x | rjraap.com |

| TK-10 (Renal) | 10 µM this compound | XRE-Luciferase | 1.8x | nih.gov |

| SN12-C (Renal) | 10 µM this compound | XRE-Luciferase | 3.5x | nih.gov |

The selective anti-proliferative activity of this compound is intrinsically linked to the status of the AhR signaling pathway in cancer cells. rjraap.comnih.gov Cells that possess a functional AhR pathway and can effectively induce CYP1A1 expression are sensitive to the cytotoxic effects of the compound. rjraap.commdpi.com In contrast, cells with an impaired AhR pathway exhibit resistance. For example, parental MCF-7 breast cancer cells are sensitive to this compound, whereas MCF-7-derived AhR100 cells, which express low levels of AhR, are resistant to its cytotoxic effects even at high concentrations. rjraap.comnih.gov This selectivity is attributed to the AhR-mediated induction of CYP1A1, which metabolizes this compound into reactive intermediates that cause DNA damage and induce apoptosis. rjraap.commdpi.com The antiproliferative effect of this compound can be nullified by pre-treatment with an AhR antagonist, further confirming the pathway's crucial role in the compound's selective cytotoxicity. mdpi.com

Table 2: Selective Cytotoxicity of this compound in Different Cell Lines

| Cell Line | AhR Pathway Status | Sensitivity to this compound | Mechanism | Reference |

| MCF-7 (Breast) | Functional | Sensitive | AhR activation, CYP1A1 induction, apoptosis | rjraap.comnih.gov |

| AhR100 (MCF-7 derived) | Impaired (Low AhR) | Resistant | Lack of AhR activation and CYP1A1 induction | rjraap.comnih.gov |

| TK-10, Caki-1, SN12-C (Renal) | Functional | Sensitive | AhR activation, CYP1A1 induction, apoptosis | mdpi.com |

| ACHN (Renal) | Non-responsive | Resistant | No induction of apoptosis or AhR activity | mdpi.com |

| MCF10A (Non-malignant) | Not specified | Resistant | Lack of cytotoxic effects |

Calcium Channel Blockade

Independent of its effects on the AhR pathway, this compound demonstrates significant activity as a calcium channel blocker. nih.gov This mechanism involves the inhibition of Ca²⁺ influx through L-type calcium channels, which are predominant in smooth muscle cells. nih.gov In silico molecular docking studies have suggested that this compound binds to the L-type calcium channel with a higher affinity than nifedipine, a well-known potent L-type calcium channel blocker. nih.gov The compound's ability to induce relaxation in tissues pre-contracted with potassium chloride (KCl) and calcium chloride (CaCl₂) further supports its role as a calcium channel antagonist. nih.gov This activity appears to follow a non-competitive antagonism pattern. nih.gov

The calcium channel blocking activity of this compound directly translates to an ability to interfere with smooth muscle contraction. nih.gov Vascular smooth muscle contraction is highly dependent on the influx of extracellular calcium through L-type Ca²⁺ channels. By blocking these channels, this compound inhibits this calcium influx, leading to smooth muscle relaxation. nih.gov This has been demonstrated in ex vivo studies on tracheal smooth muscle, where this compound exerted a significant relaxant effect. nih.gov The compound effectively relaxed contractions induced by depolarizing agents like KCl, which directly open voltage-gated calcium channels. nih.gov This mechanism suggests potential applications for this compound in conditions characterized by smooth muscle hyperreactivity. nih.gov

Table 3: Effect of this compound on Smooth Muscle and Calcium Channels

| Activity | Model/Method | Observation | Proposed Mechanism | Reference |

| Relaxant Activity | Ex vivo tracheal tissue | Significant relaxation of smooth muscle | Interference with muscle contraction | nih.gov |

| Calcium Channel Interaction | KCl and CaCl₂ induced contraction | Significant relaxation of induced contractions | Blockade of calcium influx | nih.gov |

| Binding Affinity | In silico molecular docking | Higher affinity for L-type calcium channel than nifedipine | Direct binding to the channel | nih.gov |

| Antagonism Pattern | Ex vivo assays | Non-competitive antagonism | Not specified | nih.gov |

Inhibition of BACE1 and Reduction of Amyloidogenic Pathway (Amyloid β Production and Aggregation)

Recent research has identified this compound as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides. rjraap.com The accumulation and aggregation of Aβ peptides in the brain are considered central events in the pathology of Alzheimer's disease. nih.govnih.gov By inhibiting BACE1, this compound can significantly reduce the amyloidogenic processing of the amyloid precursor protein (APP). nih.gov This leads to a decrease in both the production and subsequent aggregation of Aβ. nih.gov This neuroprotective mechanism was observed in an aging mouse model, where this compound administration led to a reduced amyloid burden. nih.gov The inhibitory action of this compound on BACE1 represents a distinct and significant aspect of its molecular activity, positioning it as a compound of interest for neurodegenerative diseases. nih.gov

Upregulation of Synapse Performance Proteins (SYP and PSD-95)

This compound has been identified as a compound that can positively influence synaptic integrity by enhancing the expression of key presynaptic and postsynaptic proteins. Research has specifically highlighted its role in upregulating Synaptophysin (SYP) and Postsynaptic Density Protein 95 (PSD-95), both of which are crucial for maintaining synaptic structure and function.

Synaptophysin is an integral membrane protein of synaptic vesicles and is considered a reliable marker for presynaptic terminals. Postsynaptic Density Protein 95 is a scaffolding protein found at the postsynaptic density of excitatory synapses, where it plays a vital role in anchoring and organizing neurotransmitter receptors and other signaling molecules. The coordinated expression of these proteins is essential for synaptic plasticity and effective neurotransmission.

A significant study demonstrated that this compound can counteract the detrimental effects of lipopolysaccharide (LPS)-induced neuroinflammation on synaptic proteins. researchgate.net In a mouse model, LPS administration was shown to decrease the expression of both SYP and PSD-95 in the brain. However, treatment with this compound was found to significantly preserve synaptic neuronal plasticity by upregulating the expression levels of both these presynaptic and postsynaptic proteins. researchgate.net

The upregulation was quantified using western blot analysis, which revealed a marked increase in the relative densities of both SYP and PSD-95 in the brains of mice treated with a combination of LPS and this compound, compared to those treated with LPS alone. researchgate.net This finding suggests that this compound possesses a neuroprotective mechanism that involves the enhancement of proteins critical for synapse performance.

The table below summarizes the observed effects of this compound on the expression of SYP and PSD-95 in the presence of an inflammatory challenge.

| Compound | Biomarker | Model | Key Finding |

| This compound | Synaptophysin (SYP) | Lipopolysaccharide (LPS)-treated mice | Upregulated the expression of the presynaptic protein SYP. researchgate.net |

| This compound | Postsynaptic Density Protein 95 (PSD-95) | Lipopolysaccharide (LPS)-treated mice | Enhanced the expression of the postsynaptic protein PSD-95. researchgate.net |

Structure Activity Relationships Sar of 6 Aminoflavone and Its Derivatives

Influence of Substituents on Biological Activity

Methoxy (B1213986) (-OCH₃) groups are common substituents in natural flavonoids and are known to influence their cytotoxic activity. nih.gov The presence and positioning of methoxy groups can alter the lipophilicity and electronic properties of the flavone (B191248) molecule, which in turn affects its ability to cross cell membranes and interact with target proteins. nih.govsci-hub.se While excessive methoxylation can sometimes lead to a decrease in activity, strategic placement is often beneficial. For instance, studies on various flavones have shown that methoxy groups at the C5 and C7 positions can enhance anti-inflammatory activity. mdpi.com The C4'-methoxy substitution on the B-ring has also been identified as being particularly crucial for the effectiveness of some flavonoid derivatives.

In the broader context of flavones, the interplay between methoxy and hydroxyl groups is critical. While methoxy groups contribute to lipophilicity, which can facilitate transport to target sites, hydroxyl groups can form hydrogen bonds and stabilize free radicals. x-mol.com A balance between these groups is often necessary to optimize cytotoxic effects. x-mol.com

Modification of the B-ring (the 2-phenyl ring) with halogens (Fluorine, Chlorine, Bromine) and other groups is a common strategy to enhance the biological activity of flavonoids. Halogens are electron-withdrawing groups that can alter the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target enzymes or receptors. mdpi.com The position of the halogen substituent is critical; for example, in N-benzyl derivatives of 6-aminoflavone, chloro and bromo substitutions at the para- (4-) position of the benzyl (B1604629) ring were found to yield highly potent compounds. nih.gov

The introduction of an aminophenoxy moiety has also been explored. A study on aminophenoxy-functionalized flavones highlighted the importance of a 4-aminophenoxy group linked at the 6-position of the A-ring and a phenoxy group on the B-ring at the C'3 position for achieving selective anticancer activity in non-small cell lung cancer cells. mdpi.com

Direct modification of the 6-amino group has led to the development of potent anticancer derivatives.

N-Benzyl Derivatives: A series of N-benzyl derivatives of this compound were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. nih.gov The SAR study revealed that attaching electron-withdrawing groups to the benzyl moiety enhanced cytotoxic activity. researchgate.net Specifically, derivatives with 4-chloro and 4-bromo substitutions on the benzylamino group were the most potent against MCF-7 cells. nih.govresearchgate.net The compound with a 3,4-dichloro substituent showed significant inhibition of the A-549 lung cancer cell line. nih.gov These compounds were also found to be effective inhibitors of the enzyme topoisomerase II. nih.gov

Sulfonamide Derivatives: The sulfonamide moiety is a key functional group in many clinically used drugs, including anticancer agents. frontiersrj.com A series of new sulfonamide analogues of this compound were synthesized and screened for antiproliferative activity. x-mol.comresearchgate.net These compounds were tested against human hepatocellular carcinoma (HepG-2), lung cancer (A-549), and colorectal adenocarcinoma (Caco-2) cell lines. x-mol.com Several derivatives exhibited good anticancer activity, with one compound in a related series showing potent antiproliferative activity (IC₅₀ value of 0.98 µM), comparable to the standard drug Adriamycin. x-mol.com This activity was linked to the inhibition of topoisomerase-II. x-mol.comresearchgate.net

| Derivative Type | Substituent | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-Benzyl | 4-chloro-benzylamino | MCF-7 | 9.35 | nih.gov |

| N-Benzyl | 4-bromo-benzylamino | MCF-7 | 9.58 | nih.gov |

| N-Morpholine Amidrazone | - | MCF-7 | 5.18 | nih.gov |

| N-Morpholine Amidrazone | - | K562 | 2.89 | nih.gov |

| Sulfonamide Analogue (7-aminoflavone derivative) | (Structure 5x in study) | HepG-2 | 0.98 | x-mol.com |

Positional Isomerism and Activity

The position of the amino group on the flavone A-ring significantly influences biological activity. This was clearly demonstrated in a study comparing sulfonamide analogues of this compound and 7-aminoflavone (B95576). sci-hub.se The results indicated that derivatives with the sulfonamide group at the 7-position of the flavone core were generally more potent in their anticancer activity than those with the substitution at the 6-position. sci-hub.se This suggests that the precise location of the functional group affects the molecule's ability to interact with its biological target, in this case, topoisomerase-II. x-mol.com Similarly, the relative positioning of substituents on the B-ring is also critical. For instance, the placement of hydroxyl or methoxy groups can drastically alter the anti-inflammatory and antioxidant activities of flavones. mdpi.comnih.gov

Correlation between Lipophilicity (log P value) and Anticancer Activity

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the tendency of a compound to dissolve in fats or lipids versus water. For a compound to be an effective anticancer agent, it must be able to cross the lipid bilayer of cell membranes to reach its intracellular target.

Several studies have established a relationship between the lipophilicity of flavonoid derivatives and their biological activity. mdpi.com A certain range of log P values is often optimal for activity. If a molecule is too hydrophilic (low log P), it may not effectively cross the cell membrane. Conversely, if it is excessively lipophilic (high log P), it may have poor solubility in aqueous biological fluids or become trapped within the lipid membrane. For example, in one study of antibacterial flavonoids, the most active compounds had log P values in the range of 2.0 to 3.3. While this study was not on anticancer activity, it illustrates the principle of an optimal lipophilicity range for biological efficacy.

Molecular Docking and In Silico Studies for Structure-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or target protein). biointerfaceresearch.comresearchgate.net These in silico studies are invaluable for understanding the molecular basis of a drug's activity and for guiding the design of more potent inhibitors. biointerfaceresearch.com

For this compound derivatives, molecular docking has been used to elucidate their interactions with key cancer-related targets:

Topoisomerase II: Docking studies of N-benzyl and sulfonamide derivatives of aminoflavones have shown that these compounds fit into the active pocket of the Topoisomerase II-DNA-etoposide complex. x-mol.comresearchgate.net Their binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining their ability to inhibit the enzyme. x-mol.comresearchgate.net